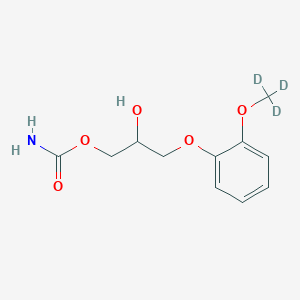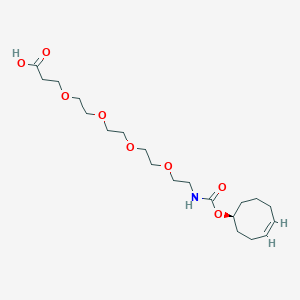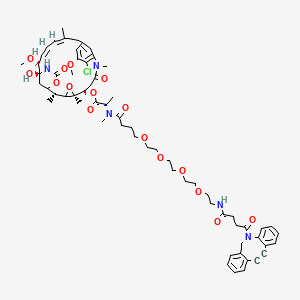
DM1-Peg4-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM1-Peg4-dbco is a drug-linker conjugate that combines the potent microtubulin inhibitor mertansine (DM1) with the DBCO-PEG4-Ahx linker. This compound is primarily used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity and improving therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM1-Peg4-dbco involves the conjugation of mertansine (DM1) with the DBCO-PEG4-Ahx linker. The process typically includes the following steps:
Activation of DM1: DM1 is activated using a suitable reagent to form a reactive intermediate.
Conjugation with DBCO-PEG4-Ahx: The activated DM1 is then reacted with the DBCO-PEG4-Ahx linker under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of DM1 and DBCO-PEG4-Ahx are synthesized and purified.
Conjugation: The bulk quantities are then conjugated using optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and safety
Chemical Reactions Analysis
Types of Reactions
DM1-Peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click chemistry reaction involves the DBCO group reacting with azide-tagged molecules to form stable triazole linkages.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker.
Common Reagents and Conditions
SPAAC Reaction: This reaction typically occurs in aqueous buffer or organic solvents at room temperature without the need for a copper catalyst.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or under acidic or basic conditions.
Major Products Formed
Triazole Linkages: The primary product of the SPAAC reaction is a stable triazole linkage.
Degradation Products: Hydrolysis can lead to the formation of various degradation products, depending on the specific conditions.
Scientific Research Applications
DM1-Peg4-dbco has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Employed in bioconjugation techniques to label and track biomolecules
Medicine: Integral in the development of targeted cancer therapies, reducing systemic toxicity and improving efficacy
Industry: Utilized in the production of ADCs for pharmaceutical applications
Mechanism of Action
DM1-Peg4-dbco exerts its effects through the following mechanisms:
Microtubulin Inhibition: Mertansine (DM1) inhibits microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells
Targeted Delivery: The DBCO-PEG4-Ahx linker facilitates the targeted delivery of DM1 to cancer cells by conjugating with antibodies that specifically bind to cancer cell markers
SPAAC Reaction: The DBCO group undergoes SPAAC with azide-tagged molecules, enabling the formation of stable triazole linkages and efficient drug delivery.
Comparison with Similar Compounds
DM1-Peg4-dbco is unique due to its combination of mertansine (DM1) and the DBCO-PEG4-Ahx linker. Similar compounds include:
Auristatins: Another class of microtubulin inhibitors used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs.
Pyrrolobenzodiazepines: DNA-damaging agents with high potency.
Camptothecins: Topoisomerase inhibitors used in ADCs.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in ADCs.
This compound stands out due to its specific linker chemistry, which allows for efficient and targeted drug delivery with minimal systemic toxicity .
Properties
Molecular Formula |
C63H80ClN5O16 |
|---|---|
Molecular Weight |
1198.8 g/mol |
IUPAC Name |
[(2R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/b20-13+,41-15+/t42-,43+,51?,52-,53+,59?,62+,63+/m1/s1 |
InChI Key |
KNGFBSMTZQRQKS-UXUCKKCRSA-N |
Isomeric SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCOCCOCCOCCOCCNC(=O)CCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



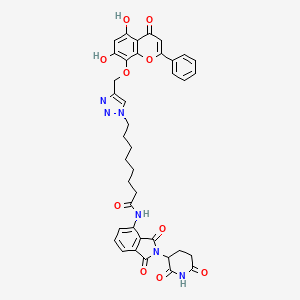
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

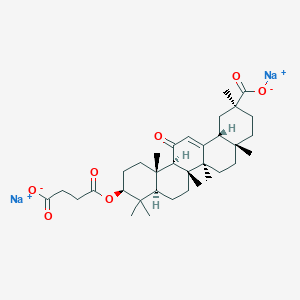
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
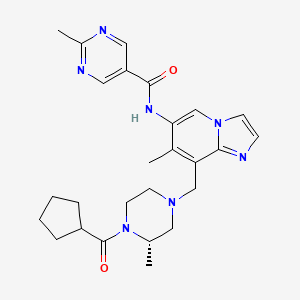
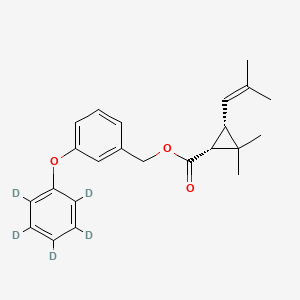
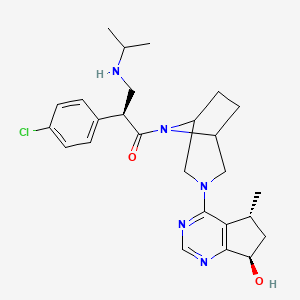
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

